3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-al is a cholestanoid that is 5beta-cholestan-26-al substituted by hydroxy groups at positions 3, 7 and 12 respectively. It has a role as a human metabolite. It is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid, a 26-oxo steroid, a cholestanoid and a steroid aldehyde. It derives from a hydride of a 5beta-cholestane.
3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestan-26-al, also known as (3a, 5b, 7a, 12a)-3, 7, 12-trihydroxycholestan-26-al or 3α, 7α, 12α-trihydroxy-5β-cholestan-26-al, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Thus, 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-al is considered to be a bile acid lipid molecule. 3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestan-26-al is considered to be a practically insoluble (in water) and relatively neutral molecule. 3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestan-26-al has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-al is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-al is involved in bile acid biosynthesis pathway, congenital bile acid synthesis defect type III pathway, the cerebrotendinous xanthomatosis (CTX) pathway, and congenital bile acid synthesis defect type II pathway. 3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestan-26-al is also involved in a few metabolic disorders, which include the familial hypercholanemia (fhca) pathway, the zellweger syndrome pathway, and 27-hydroxylase deficiency.